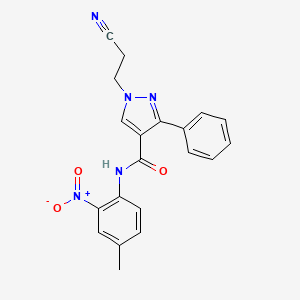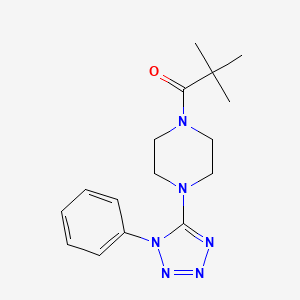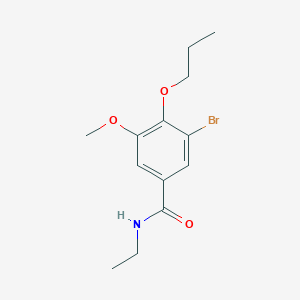
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide
Descripción general
Descripción
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide, also known as IB-MECA, is a small molecule agonist of adenosine A3 receptors. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide exerts its effects by binding to and activating adenosine A3 receptors. Adenosine A3 receptors are G protein-coupled receptors that are widely expressed in various tissues and cells, including immune cells, endothelial cells, and neurons. Activation of adenosine A3 receptors by N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide leads to the activation of various intracellular signaling pathways, including the cAMP/PKA pathway, the MAPK pathway, and the PI3K/Akt pathway. These signaling pathways mediate the various biological effects of N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of the immune response.
Biochemical and Physiological Effects:
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer, N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to induce apoptosis in various cancer cell lines, including prostate cancer, breast cancer, and leukemia. N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammation, N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and MCP-1. N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has also been shown to promote the resolution of inflammation by increasing the production of anti-inflammatory cytokines, including IL-10 and TGF-β. In neurodegenerative disorders, N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to protect neurons from oxidative stress and to improve cognitive function by increasing the expression of neurotrophic factors, including BDNF and NGF.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also a selective agonist of adenosine A3 receptors, which allows for specific modulation of this receptor subtype. However, N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide also has some limitations for lab experiments. It is a synthetic compound that may have off-target effects or toxicity. It may also have limited solubility or stability, which may affect its bioavailability or pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases, metabolic disorders, and autoimmune diseases. Another direction is to develop more potent and selective agonists of adenosine A3 receptors, which may have improved efficacy and safety profiles. Additionally, the development of adenosine A3 receptor antagonists may provide new therapeutic options for diseases in which adenosine A3 receptors are overexpressed or hyperactivated. Finally, the use of N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide as a tool compound to study the biology of adenosine A3 receptors may provide new insights into the role of this receptor subtype in various physiological and pathological processes.
Conclusion:
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide is a small molecule agonist of adenosine A3 receptors that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the activation of various intracellular signaling pathways, which mediate its various biological effects. N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide, which may provide new insights into the biology of adenosine A3 receptors and new therapeutic options for various diseases.
Aplicaciones Científicas De Investigación
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to inhibit tumor growth and metastasis by inducing apoptosis, inhibiting angiogenesis, and modulating the immune response. In inflammation, N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to promote the resolution of inflammation. In neurodegenerative disorders, N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to protect neurons from oxidative stress and to improve cognitive function.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N'-[(4-propan-2-ylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)13-6-4-12(5-7-13)10-17-15(19)14(18)16-8-9-20-3/h4-7,11H,8-10H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFHKXYVTCADGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]azepane](/img/structure/B4170762.png)
![3-(1,3-benzodioxol-5-yl)-5-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4170770.png)
![2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4170774.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)glycinamide](/img/structure/B4170782.png)
![N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4170802.png)
![1-butyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4170804.png)


![[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]acetonitrile](/img/structure/B4170817.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4170830.png)
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4170832.png)
